3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid
CAS No.:
Cat. No.: VC18136567
Molecular Formula: C10H7ClF4O2
Molecular Weight: 270.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClF4O2 |
|---|---|
| Molecular Weight | 270.61 g/mol |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid |
| Standard InChI | InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17) |
| Standard InChI Key | HIQNBMIBYUISAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the trifluorobutanoic acid backbone and the introduction of the chlorofluorophenyl group. Common methods might involve Friedel-Crafts acylation or similar reactions to attach the phenyl group to the butanoic acid backbone.
Applications and Research Findings
Compounds with similar structures are often explored for their potential biological activity, such as antimicrobial or antifungal properties. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and stability, making it more suitable for certain pharmaceutical applications.
| Potential Application | Description |
|---|---|
| Pharmaceutical Research | Potential for antimicrobial or antifungal activity |
| Chemical Synthesis | Used as an intermediate in the synthesis of more complex molecules |
Safety and Handling
Given the presence of chlorine and fluorine, handling 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid requires caution. It is likely classified as hazardous, necessitating proper protective equipment and storage conditions.
| Safety Consideration | Description |
|---|---|
| Hazard Classification | Potential for skin and eye irritation, respiratory issues |
| Storage Conditions | Requires inert atmosphere, possibly refrigeration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume